molecular formula C8H10ClNO B1149113 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine CAS No. 1355173-98-6

5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine

Cat. No.: B1149113
CAS No.: 1355173-98-6
M. Wt: 171.6241
InChI Key:
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Description

5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine is an organic compound with the molecular formula C8H10ClNO. It is a derivative of pyridine, characterized by the presence of a chloromethyl group at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine typically involves the chloromethylation of 2-Methoxy-3-Methyl-pyridine. One common method includes the reaction of 2-Methoxy-3-Methyl-pyridine with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process .

Chemical Reactions Analysis

Types of Reactions

5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Aldehydes, acids, or ketones depending on the specific conditions.

    Reduction: Piperidine derivatives.

Scientific Research Applications

5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or gene expression. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in targeted organic synthesis and pharmaceutical applications .

Properties

IUPAC Name

5-(chloromethyl)-2-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-6-3-7(4-9)5-10-8(6)11-2/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLAVLWZZLITIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355173-98-6
Record name 5-(chloromethyl)-2-methoxy-3-methylpyridine
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